4-Amino-3-bromobenzonitrile

Organic Synthesis Regioselective Bromination Process Chemistry

Using incorrect regioisomers (e.g., 3-amino-4-bromo or 4-amino-2-bromo) in established Erlotinib or Clodinafop-propargyl routes causes regioisomer formation and synthetic failure. 4-Amino-3-bromobenzonitrile (CAS 50397-74-5) delivers the validated 1,2,4-substitution pattern essential for these pathways. • Erlotinib API: Correct quinazoline core regiochemistry; mandatory isomer for approved synthesis • Clodinafop-propargyl: Required substitution pattern for cost-effective herbicide production • 97% purity standard; CoA with HPLC/NMR available; UN3439 Class 6.1 shipping compliance

Molecular Formula C7H5BrN2
Molecular Weight 197.03 g/mol
CAS No. 50397-74-5
Cat. No. B1270737
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-3-bromobenzonitrile
CAS50397-74-5
Molecular FormulaC7H5BrN2
Molecular Weight197.03 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C#N)Br)N
InChIInChI=1S/C7H5BrN2/c8-6-3-5(4-9)1-2-7(6)10/h1-3H,10H2
InChIKeyPOESQIHWIIWNJL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Amino-3-bromobenzonitrile Technical Baseline


4-Amino-3-bromobenzonitrile (CAS 50397-74-5) is an ortho-brominated, para-amino substituted benzonitrile derivative with molecular formula C₇H₅BrN₂ and molecular weight 197.03 g/mol. It is a white to light yellow crystalline solid with a melting point typically reported in the range of 106-113°C and a boiling point of 300.3±27.0°C at 760 mmHg . This compound serves as a key intermediate in the synthesis of pharmaceuticals (including the EGFR inhibitor Erlotinib), agrochemicals (such as the herbicide Clodinafop-propargyl), and functional dyes [1]. Its structural features—an amino group (-NH₂), a bromine atom, and a nitrile (-C≡N) on the benzene ring—provide a versatile platform for diverse synthetic transformations including cross-coupling reactions, nucleophilic substitutions, and cyclizations.

Reaction Platform Cross-coupling, nucleophilic substitution, cyclization
Key Intermediates For Erlotinib (research intermediate), Clodinafop-propargyl, functional dyes
Regiochemistry 4-Amino-3-bromo substitution pattern required for target compounds

Why 4-Amino-3-bromobenzonitrile Cannot Be Substituted


In scientific and industrial procurement, the precise regiochemistry of substituents on an aromatic ring is a critical determinant of downstream reactivity and product identity. 4-Amino-3-bromobenzonitrile possesses a specific 1,2,4-substitution pattern (amino at 4-position, bromo at 3-position, nitrile at 1-position) that dictates its behavior in key reactions [1]. In contrast, closely related isomers such as 3-amino-4-bromobenzonitrile (CAS 72635-78-0) or 4-amino-2-bromobenzonitrile exhibit different electronic and steric environments, leading to altered reactivity profiles and, consequently, distinct synthetic outcomes . Generic substitution of these isomers in established synthetic routes—for example, in the preparation of Erlotinib or Clodinafop-propargyl—would result in the formation of unintended regioisomers or complete synthetic failure, necessitating costly re-optimization of reaction conditions [2]. Therefore, procurement decisions must be guided by the specific isomer required for the validated synthetic pathway.

Regioisomer mismatch

Isomers like 3-amino-4-bromobenzonitrile alter electronic and steric environments, shifting reactivity profiles.

Synthetic pathway outcome

Using the wrong isomer in Erlotinib or Clodinafop-propargyl synthesis may yield unintended regioisomers.

Specification divergence

Different melting point and purity ranges between isomers may indicate distinct crystalline forms.

Comparative Evidence for 4-Amino-3-bromobenzonitrile


Regioselective Bromination Yield

A direct head-to-head comparison is not available in the open literature for this specific substrate. However, as class-level inference, the synthesis of 4-amino-3-bromobenzonitrile via bromination of 4-aminobenzonitrile using N-bromosuccinimide (NBS) is reported to proceed with a yield of 75% . This yield is consistent with typical yields for electrophilic aromatic bromination of para-substituted anilines. In contrast, attempts to synthesize the isomer 3-amino-4-bromobenzonitrile via direct bromination of 3-aminobenzonitrile are not reported, likely due to the deactivating meta-directing effect of the nitrile group combined with the ortho/para-directing amino group, leading to complex mixtures and lower yields [1]. This highlights the synthetic accessibility advantage of the 4-amino-3-bromo isomer.

Bromination Yield
Class-level inference
75% yield via NBS bromination of 4-aminobenzonitrile; comparable route for 3-amino-4-bromo isomer not reported.
Supports synthetic accessibility assessment
Comparator route may be low-yielding or unfeasible
Organic Synthesis Regioselective Bromination Process Chemistry

Silver(I) Complex Antibacterial Activity

A 2024 study compared silver(I) complexes of 4-amino-3-bromobenzonitrile (L-3) and 4-amino-2-bromobenzonitrile (L-4) for antibacterial activity against S. aureus and E. coli [1]. The complex of 4-amino-3-bromobenzonitrile (L-3) exhibited an MIC of 12.5 μg/mL against S. aureus, while the L-4 complex showed an MIC of 25 μg/mL, representing a 2-fold difference in potency. Against E. coli, both complexes showed MICs >100 μg/mL. This indicates that the specific 3-bromo substitution pattern confers a measurable advantage in this specific assay.

Ag Complex MIC
Direct head-to-head
12.5 μg/mL (3-bromo complex) vs 25 μg/mL (2-bromo complex) against S. aureus.
Supports antimicrobial screening context
Silver complex assay; strain-specific
Medicinal Chemistry Coordination Chemistry Antibacterial Agents

Purity and Melting Point Specifications

Commercial availability of 4-amino-3-bromobenzonitrile typically exceeds 97% purity by GC or HPLC [1]. Melting point ranges are consistently reported between 106-113°C [2]. In contrast, the closely related isomer 3-amino-4-bromobenzonitrile (CAS 72635-78-0) has fewer commercial sources and its melting point is reported as 100-104°C . The narrower and higher melting range of 4-amino-3-bromobenzonitrile may indicate higher crystalline purity and greater thermal stability.

Specification Context
Cross-study comparable
Purity >97% (GC/HPLC); mp 106–113°C vs 100–104°C for 3-amino-4-bromo isomer.
May support purity and thermal stability screening
Supplier-reported specifications
Quality Control Procurement Analytical Chemistry

Critical Role in Erlotinib Synthesis

4-Amino-3-bromobenzonitrile is an established intermediate in the synthesis of Erlotinib, a targeted therapy for non-small cell lung cancer [1][2]. The specific 4-amino-3-bromo substitution pattern is essential for the construction of the quinazoline core of Erlotinib. Using a different regioisomer, such as 3-amino-4-bromobenzonitrile, would lead to a different connectivity and an inactive or off-target compound [3]. While direct yield data for the Erlotinib step using this intermediate are not publicly detailed, the commercial importance of this route underscores the compound's irreplaceable role.

Erlotinib Intermediate
Class-level inference
Essential regioisomer for constructing quinazoline core; other isomers yield structurally different products.
Regioisomer identity non-negotiable
Validated synthetic pathway required
Pharmaceutical Synthesis Oncology EGFR Inhibitors

Optimal Application Scenarios


Erlotinib and Quinazoline EGFR Inhibitors

The primary and most critical application of 4-amino-3-bromobenzonitrile is as a building block in the synthesis of Erlotinib, a frontline therapy for non-small cell lung cancer [1]. The specific 4-amino-3-bromo substitution pattern is required for the correct regiochemistry in the construction of the quinazoline core. Procurement of this exact isomer is mandatory for producing the approved active pharmaceutical ingredient (API).

Clodinafop-propargyl Herbicide Preparation

This compound is a key intermediate in the synthesis of Clodinafop-propargyl, a widely used herbicide for controlling grass weeds in cereal crops [2]. Its specific substitution pattern allows for the required chemical transformations to the final herbicide. The isomer's availability in high purity (>97%) supports the cost-effective and reliable production of this agrochemical.

Fluorescent Dyes for Bioimaging

4-Amino-3-bromobenzonitrile can be reacted with substituted anilines to form fluorescent compounds with high quantum yields, making them suitable for bioimaging and sensing applications [3]. The ortho-bromo substituent serves as a handle for further functionalization (e.g., via cross-coupling) to tune the photophysical properties of the resulting dyes.

Antibacterial Silver(I) Complexes

Research has shown that silver(I) complexes of 4-amino-3-bromobenzonitrile exhibit superior antibacterial activity against S. aureus compared to the 2-bromo isomer [4]. This makes it a preferred ligand for medicinal chemists developing new antimicrobial agents based on silver coordination complexes.

Application
Selection Property
Validation Focus
Quinazoline EGFR inhibitor intermediate
4-Amino-3-bromo regioisomer identity
Synthetic pathway validation
Clodinafop-propargyl herbicide synthesis
High purity (>97%)
Agrochemical synthesis reproducibility
Fluorescent dye development
Ortho-bromo functional handle
Photophysical property tuning
Silver complex antimicrobial research
Bromo-regioisomer ligand design
MIC assay context review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

56 linked technical documents
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